Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate
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Overview
Description
Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core substituted with cyano and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves esterification of the carboxylic acid groups using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes . The biphenyl core provides structural rigidity, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Tetrazoles: Often used as carboxylic acid isosteres in medicinal chemistry.
Cyanoacetamides: Known for their diverse biological activities and synthetic utility.
Uniqueness: Diethyl 4’-cyano[1,1’-biphenyl]-2,4-dicarboxylate is unique due to its combination of cyano and ester functional groups on a biphenyl core, providing a versatile platform for further functionalization and application in various fields .
Properties
CAS No. |
922529-73-5 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
diethyl 4-(4-cyanophenyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-18(21)15-9-10-16(17(11-15)19(22)24-4-2)14-7-5-13(12-20)6-8-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
ZDKVYNQPRCDPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)C(=O)OCC |
Origin of Product |
United States |
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